2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide
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Description
2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.
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Biological Activity
The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide (CAS Number: 1260941-73-8) is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C20H18ClN3O3S, with a molecular weight of 449.9 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a chlorophenyl group and an acetamide moiety.
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. A study on related compounds showed that those with substituted amido or imino side chains at specific positions demonstrated pronounced antibacterial effects against various strains of Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, revealing effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
4c | 8 | E. coli |
5g | 16 | S. aureus |
Cytotoxicity
In vitro studies have demonstrated that certain thienopyrimidine derivatives can induce apoptosis in cancer cell lines. For example, compounds derived from similar structures have shown IC50 values as low as 0.57 µM against MCF-7 breast cancer cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 4 | MCF-7 | 0.57 |
Compound 10 | HepG2 | 0.99 |
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives often correlates with their structural features:
- Substituents : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances antimicrobial potency.
- Side Chains : Variations in the amido side chain significantly affect cytotoxicity and selectivity towards cancer cells.
Case Studies
- Antimicrobial Study : A series of thienopyrimidine derivatives were synthesized and tested for antimicrobial activity. Compounds with specific substitutions at the 3-position showed enhanced activity against M. tuberculosis and other bacterial strains .
- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of thienopyrimidine derivatives on cancer cell lines, it was found that modifications to the acetamide group could lead to increased apoptosis rates in MCF-7 cells .
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-13-6-7-16(10-14(13)2)24-19(27)12-25-18-8-9-30-20(18)21(28)26(22(25)29)17-5-3-4-15(23)11-17/h3-11,18,20H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQIITWRHCXNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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